molecular formula C21H14Cl2N2O4 B2901816 2-(2,4-dichlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922082-95-9

2-(2,4-dichlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No. B2901816
CAS RN: 922082-95-9
M. Wt: 429.25
InChI Key: HAMSEAGWYLJVCR-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H14Cl2N2O4 and its molecular weight is 429.25. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been used in the treatment and/or prophylaxis of diseases, particularly cardiovascular illnesses, eg, arteriolosclerosis, and cancers .

Mode of Action

It is known that similar compounds can induce uncontrolled growth in susceptible plants . This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to disease treatment or prevention.

Biochemical Pathways

Given the potential applications in treating cardiovascular diseases and cancers , it is likely that the compound affects pathways related to cell growth and proliferation.

Pharmacokinetics

Similar compounds have been shown to have excellent conversion rates and high enantioselectivity in water as an environmentally benign solvent . This suggests that the compound may have good bioavailability.

Result of Action

Similar compounds have been shown to induce uncontrolled growth in susceptible plants , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, similar compounds have been shown to decompose in the presence of water and ultraviolet light to form polymeric humic acids . This suggests that environmental conditions such as light exposure and humidity could potentially influence the action and stability of this compound.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O4/c22-12-5-7-18(15(23)9-12)28-11-20(26)24-13-6-8-17-14(10-13)21(27)25-16-3-1-2-4-19(16)29-17/h1-10H,11H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMSEAGWYLJVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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